The Pharmacological Profile of OPC-4392 Hydrochloride: A Technical Guide for Preclinical and Clinical Researchers
The Pharmacological Profile of OPC-4392 Hydrochloride: A Technical Guide for Preclinical and Clinical Researchers
Abstract
OPC-4392, a quinolinone derivative, represents a significant milestone in the development of atypical antipsychotics. As a pharmacological precursor to aripiprazole, its unique mechanism of action, centered on a dual agonism at presynaptic dopamine D2 autoreceptors and antagonism at postsynaptic D2 receptors, marked a novel therapeutic strategy. This technical guide provides an in-depth analysis of the pharmacological profile of OPC-4392 hydrochloride. We will explore its receptor binding affinities, functional activities, preclinical efficacy in behavioral models, and its human pharmacokinetic and clinical profile. Particular emphasis is placed on the experimental methodologies employed to elucidate its complex pharmacology, offering researchers a comprehensive understanding of the scientific underpinnings of this pivotal compound.
Introduction: A Novel Approach to Dopamine Modulation
The development of OPC-4392 emerged from the pursuit of antipsychotic agents with an improved side-effect profile, particularly a reduction in extrapyramidal symptoms (EPS) commonly associated with first-generation antipsychotics. The core hypothesis driving its development was that targeting presynaptic D2 autoreceptors with an agonist action could reduce dopaminergic hyperactivity, a putative mechanism for psychosis, without the need for complete blockade of postsynaptic D2 receptors. This approach was theorized to spare cortical dopamine activity, potentially leading to better outcomes for negative and cognitive symptoms of schizophrenia.[1][2]
OPC-4392 was designed to embody this dual functionality: acting as an agonist at presynaptic dopamine autoreceptors to decrease dopamine synthesis and release, while simultaneously acting as an antagonist at postsynaptic D2 receptors to mitigate the effects of excess dopamine.[2][3] This pioneering strategy laid the groundwork for the development of aripiprazole and the concept of dopamine D2 receptor partial agonism in the treatment of schizophrenia.[1]
Molecular and Physicochemical Properties
OPC-4392, chemically known as 7-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propoxy}-2(1H)-quinolinone, is a piperazine and quinolinone derivative.[3][4] Its hydrochloride salt form is typically used for research and development purposes to enhance solubility and stability.
| Property | Value | Source |
| Molecular Formula | C24H29N3O2 | [4] |
| Molecular Weight | 391.5 g/mol | [4] |
| IUPAC Name | 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one | [4] |
Pharmacodynamics: A Dual-Action Profile at the Dopamine D2 Receptor
The cornerstone of OPC-4392's pharmacology is its bimodal interaction with the dopamine D2 receptor. This was elucidated through a series of in vitro and in vivo studies that dissected its presynaptic agonist and postsynaptic antagonist activities.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of OPC-4392 for various neurotransmitter receptors. These studies revealed a high affinity for dopamine D2 receptors, with some selectivity for the D2L and D2S isoforms.[5]
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Source |
| Dopamine D2L | 4.25 (relative to aripiprazole) | [3H]raclopride | CHO cells | [6] |
| Dopamine D2S | 3.48 (relative to aripiprazole) | [3H]raclopride | CHO cells | [6] |
It's noteworthy that the affinity of OPC-4392 for D2L receptors was found to be significantly lower in C-6 glioma cells compared to CHO cells, highlighting the influence of the cellular environment on binding characteristics.[5]
Functional Activity: Presynaptic Agonism and Postsynaptic Antagonism
The functional consequences of OPC-4392's receptor binding are what truly define its unique pharmacological profile.
The agonist activity of OPC-4392 at presynaptic D2 autoreceptors was demonstrated through its ability to inhibit dopamine synthesis and release. A key experimental paradigm for this is the measurement of L-DOPA accumulation following inhibition of DOPA decarboxylase.
Experimental Protocol: In Situ DOPA Formation Assay in Rat Striatal Slices
This protocol outlines a method to assess the presynaptic activity of compounds like OPC-4392 by measuring their effect on dopamine synthesis.
Objective: To determine the effect of OPC-4392 on the rate of L-dihydroxyphenylalanine (DOPA) formation, an indicator of tyrosine hydroxylase activity and dopamine synthesis, in rat striatal slices.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the brains are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer. The striata are dissected and sliced to a thickness of 300-400 µm using a McIlwain tissue chopper.
-
Incubation: The striatal slices are pre-incubated in buffer saturated with 95% O2 / 5% CO2 at 37°C for 30 minutes. The buffer contains a DOPA decarboxylase inhibitor, such as NSD-1015, to prevent the conversion of newly synthesized DOPA to dopamine.
-
Drug Treatment: Slices are then incubated with varying concentrations of OPC-4392 hydrochloride or vehicle control for a specified period.
-
DOPA Extraction and Analysis: The incubation is terminated by adding perchloric acid to the slices, followed by homogenization. After centrifugation, the supernatant is collected, and the DOPA content is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Self-Validation: The inclusion of a D2 receptor antagonist, such as sulpiride, serves as a crucial control. A reversal of the OPC-4392-induced inhibition of DOPA formation by sulpiride confirms that the effect is mediated by the D2 receptor.[7]
OPC-4392 dose-dependently inhibited DOPA formation in rat striatal slices with an IC50 value of approximately 10⁻⁶ M.[7] This inhibitory effect was antagonized by the D2 antagonist sulpiride, confirming a D2 receptor-mediated mechanism.[7] Furthermore, in vivo studies showed that OPC-4392 inhibited the gamma-butyrolactone (GBL)-induced increase in DOPA accumulation in the mouse forebrain, an effect that lasted for at least 8 hours after oral administration.[3]
The antagonist properties of OPC-4392 at postsynaptic D2 receptors were demonstrated in behavioral models that are sensitive to dopamine receptor stimulation.
Experimental Protocol: Apomorphine-Induced Stereotypy in Mice
This protocol details a classic behavioral assay to evaluate the postsynaptic antagonist activity of a test compound.
Objective: To assess the ability of OPC-4392 to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the non-selective dopamine agonist, apomorphine.
Methodology:
-
Animal Acclimation: Male mice are habituated to the testing environment (e.g., individual transparent observation cages) for at least 30 minutes prior to drug administration.
-
Drug Pre-treatment: Animals are pre-treated with various doses of OPC-4392 hydrochloride or vehicle, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Apomorphine Challenge: After a pre-determined time (e.g., 30-60 minutes), all animals receive a challenge dose of apomorphine hydrochloride (s.c.).
-
Behavioral Scoring: Immediately following the apomorphine injection, stereotyped behaviors are observed and scored by a trained observer blinded to the treatment conditions. Scoring is typically performed at regular intervals (e.g., every 5-10 minutes) for a duration of 30-60 minutes. A rating scale is used to quantify the intensity of stereotypy.
Self-Validation: The use of a positive control, a known D2 antagonist like haloperidol, helps to validate the assay's sensitivity. A dose-dependent inhibition of apomorphine-induced stereotypy by OPC-4392, similar to the effect of the positive control, provides strong evidence for postsynaptic D2 receptor blockade.
OPC-4392 was shown to inhibit stereotyped and climbing behaviors induced by apomorphine in mice, consistent with a postsynaptic D2 receptor antagonist action.[2][3]
Signaling Pathway Modulation
The functional effects of OPC-4392 at the D2 receptor can be further understood by examining its impact on intracellular signaling cascades. The D2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
This in vitro assay quantifies the ability of a compound to modulate cAMP levels, providing insights into its agonist or antagonist properties at Gi/o-coupled receptors.
Objective: To determine the intrinsic agonist and antagonist activity of OPC-4392 at the human dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP accumulation in a recombinant cell line.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L or D2S receptor are cultured to near confluence in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Procedure:
-
Agonist Mode: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of OPC-4392 in the presence of forskolin (an adenylyl cyclase activator).
-
Antagonist Mode: Cells are pre-incubated with a phosphodiesterase inhibitor and then treated with varying concentrations of OPC-4392 in the presence of a fixed concentration of a full D2 agonist (e.g., dopamine) and forskolin.
-
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
Self-Validation: The inclusion of a full agonist (e.g., dopamine) and a pure antagonist (e.g., haloperidol) as controls is essential. The maximal inhibition of forskolin-stimulated cAMP by OPC-4392 relative to the full agonist defines its intrinsic activity. Its ability to reverse the effect of the full agonist demonstrates its antagonist potency.
In functional assays, OPC-4392 demonstrated partial agonist activity at the D2 receptor.[2] In CHO cells with low receptor densities, bifeprunox and OPC-4392 showed similar levels of intrinsic activity, which was higher than that of aripiprazole.[2]
Figure 1: Dual action of OPC-4392 at the dopamine D2 receptor.
Preclinical Efficacy in Animal Models
OPC-4392 demonstrated efficacy in preclinical behavioral models of psychosis at doses that did not induce catalepsy, a common animal model for predicting EPS liability.[1] For instance, it attenuated jumping behavior in mice treated with the dopamine precursor L-DOPA and the dopamine releaser methamphetamine.[1] It also prevented lethality caused by high doses of methamphetamine.[1]
Pharmacokinetics
A Phase I study in healthy male volunteers provided key insights into the pharmacokinetic profile of OPC-4392.[6]
| Parameter | Value | Source |
| Time to Maximum Concentration (Tmax) | 4-6 hours | [6] |
| Biological Half-life (t1/2) | 56-88 hours | [6] |
| Time to Steady State (estimated) | 2 weeks | [6] |
The relatively long half-life of OPC-4392 suggested the potential for less frequent dosing regimens.
Clinical Profile and Discontinuation
In early clinical trials, OPC-4392 showed some promising effects, particularly on the negative symptoms of schizophrenia, without inducing significant EPS.[5] An open study on negative symptoms also suggested potential benefits. However, its clinical development was ultimately halted.[2] Unpublished observations from these studies indicated an aggravation of positive symptoms, described as an "activation" effect.[1][5] It has been hypothesized that the higher degree of intrinsic agonist activity and lower relative antagonist activity of OPC-4392, compared to the later-developed aripiprazole, may have contributed to this suboptimal improvement in positive symptoms.
The Legacy of OPC-4392: A Stepping Stone to Aripiprazole
The pharmacological journey of OPC-4392 provided invaluable lessons that directly informed the development of aripiprazole (OPC-14597). The structure-activity relationships were refined to increase the antagonist potency at postsynaptic dopamine receptors while maintaining the presynaptic autoreceptor agonism.[1] This was achieved by modifying the chemical structure, leading to a compound with a more balanced pharmacological profile that proved to be clinically effective for both positive and negative symptoms of schizophrenia.[1]
Figure 2: Developmental pathway from OPC-4392 to aripiprazole.
Conclusion
OPC-4392 hydrochloride stands as a pivotal compound in the history of psychopharmacology. Its innovative dual-action mechanism at the dopamine D2 receptor, while not ultimately leading to its own clinical success, provided the crucial conceptual and empirical framework for the development of aripiprazole and the class of D2 partial agonists. The in-depth study of its pharmacological profile, from receptor binding and functional activity to preclinical and clinical effects, offers a compelling case study in drug development, highlighting the delicate balance required to achieve optimal therapeutic efficacy in complex neuropsychiatric disorders. For researchers in the field, a thorough understanding of OPC-4392's pharmacology provides not only historical context but also valuable insights into the ongoing quest for more refined and effective treatments for schizophrenia and other psychotic illnesses.
References
- Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389.
-
Tuplin, E. W., & Holahan, M. R. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 8(10), 2136–2145. [Link]
-
Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? Current pharmaceutical design, 16(5), 488–501. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 163839, Opc 4392. Retrieved from [Link].
-
Lawler, C. P., et al. (1999). Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes. Neuropsychopharmacology, 20(6), 612–627. [Link]
-
Mizuki, Y., et al. (1985). Phase 1 study of a new antipsychotic drug, OPC-4392. Arzneimittel-Forschung, 35(7A), 1144-1147. [Link]
- Naber, D., et al. (2007). Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912. European Neuropsychopharmacology, 17(11), 718-726.
-
Gerbaldo, H., et al. (1988). The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study. Pharmacopsychiatry, 21(6), 387-388. [Link]
- Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411.
-
Yasuda, Y., et al. (1988). 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist. Life Sciences, 42(20), 1941-1954. [Link]
- Momiyama, T., et al. (1990). D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area. Life Sciences, 47(9), 761-769.
-
Ochi, T., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343-349. [Link]
- Uchimura, H., et al. (1988). Presynaptic inhibition of excitatory input from the substantia nigra to caudate nucleus neurons by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392). Life Sciences, 43(3), 263-269.
- Natesan, S., et al. (2011). Partial agonists in schizophrenia – why some work and others do not: insights from preclinical animal models. International Journal of Neuropsychopharmacology, 14(9), 1251–1264.
- Wetzel, P., et al. (1993). Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients. Psychopharmacology, 110(1-2), 177-180.
- Tadori, Y., et al. (2011). Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic. European Journal of Pharmacology, 668(3), 395-403.
- Kikuchi, T., et al. (1995). Unique pharmacological profile of a novel atypical antipsychotic, aripiprazole (OPC-14597). Journal of Pharmacology and Experimental Therapeutics, 274(1), 329-336.
- Jordan, S., et al. (2002). In vitro and in vivo models for the investigation of potential drugs against schizophrenia. Current Pharmaceutical Design, 8(18), 1629-1653.
- Yasuda, Y., et al. (1988). Behavioral studies of OPC-4392, a new neuroleptic agent. Japanese Journal of Pharmacology, 47(3), 297-308.
-
Ochi, T., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343-349. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
